N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide
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Description
Synthesis Analysis
The synthesis of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide often involves innovative approaches to form complex molecular structures. A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors via classical rearrangement sequences, showcasing the methodology's high yield and simplicity, which could be analogous to synthesizing the compound (Mamedov et al., 2016). Additionally, the efficient synthesis of related motifs, employing key steps such as oxidative spirocyclization, suggests potential pathways for creating the dioxaspiro nonan structure (Zhang & Nan, 2017).
Molecular Structure Analysis
The molecular structure of this compound, while not directly detailed in available literature, can be inferred through studies on similar compounds. For example, research into N-{2-[(1,4-dioxaspiro[4.5]-dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide offers insights into the complex spirocyclic structures and their synthesis, which may share similarities with the target compound's structure (Canpolat & Kaya, 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds with oxalamide groups or dioxaspiro structures often highlight their reactivity and potential chemical applications. For instance, N,N'-Bisoxalamides have been shown to enhance catalytic activity in Cu-catalyzed coupling reactions, suggesting that the oxalamide moiety in the compound of interest could impart similar reactivity (Bhunia, Kumar, & Ma, 2017).
Scientific Research Applications
Synthesis and Structural Applications
Synthetic Methodologies : A novel synthetic approach developed by Mamedov et al. (2016) offers a one-pot synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the utility of oxalamides in chemical synthesis (Mamedov et al., 2016).
Functionalized Derivatives : Research by Santos et al. (2000) highlights the production of functionalized 2-oxaspiro[4.4]nonane derivatives, key structural units in bioactive compounds, through nucleophilic ring opening reactions (Santos et al., 2000).
Catalysis and Chemical Reactions
- Catalytic Activity : A study by Bhunia et al. (2017) demonstrates how N,N'-bisoxalamides can enhance the catalytic activity in Cu-catalyzed coupling reactions, indicating their role as effective ligands in catalysis (Bhunia et al., 2017).
Molecular Interactions
- Supramolecular Assemblies : Piotrkowska et al. (2007) investigated the intermolecular interactions in supramolecular assemblies of N,N'-diaryloxalamides, revealing the importance of aryl–perfluoroaryl stacking interactions and hydrogen bonding in the formation of complex structures (Piotrkowska et al., 2007).
Drug Development and Pharmacological Applications
- Receptor Interactions and Drug Synthesis : Franchini et al. (2014) and (2017) have explored the binding affinity and functional activity of spirocyclic derivatives at α1 and 5-HT1A receptors, indicating their potential in developing selective receptor ligands. These compounds serve as promising starting points for new drug development, showcasing the spirocyclic framework's relevance in medicinal chemistry (Franchini et al., 2014); (Franchini et al., 2017).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUIMKAIDVLJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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